molecular formula C18H27N3O2 B12603807 {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-61-5

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B12603807
CAS No.: 918481-61-5
M. Wt: 317.4 g/mol
InChI Key: BEMHKTHKEQFYDV-UHFFFAOYSA-N
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Description

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield 4-[2-(4-methoxyphenyl)ethyl]piperazine. The final step involves the reaction of this intermediate with pyrrolidine and formaldehyde under reductive amination conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-[2-(4-hydroxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone.

    Reduction: Formation of {4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar structure but with a fluorine atom instead of a methoxy group.

    N,N-Disubstituted piperazines: A broad class of compounds with varying substituents on the piperazine ring.

Uniqueness

{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is unique due to the presence of both a methoxyphenyl group and a pyrrolidine ring, which confer specific chemical and biological properties

Properties

CAS No.

918481-61-5

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H27N3O2/c1-23-17-6-4-16(5-7-17)8-11-19-12-14-21(15-13-19)18(22)20-9-2-3-10-20/h4-7H,2-3,8-15H2,1H3

InChI Key

BEMHKTHKEQFYDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C(=O)N3CCCC3

Origin of Product

United States

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